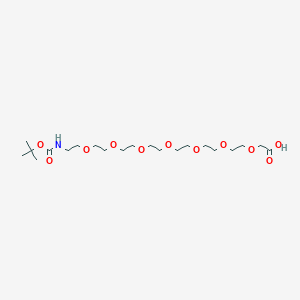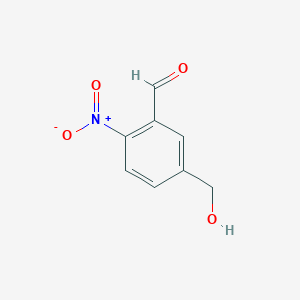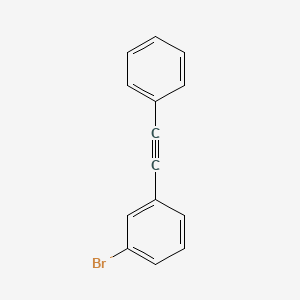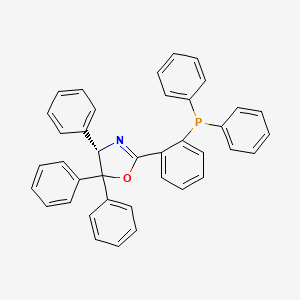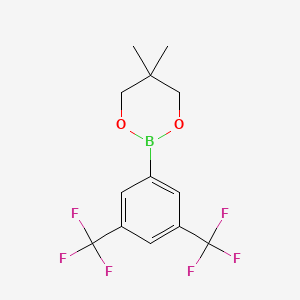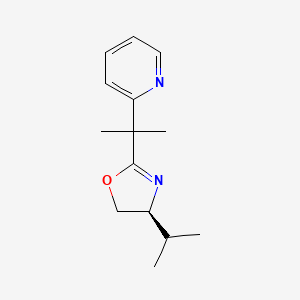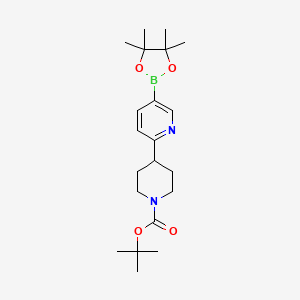![molecular formula C25H15BrO B8222903 3'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B8222903.png)
3'-Bromospiro[fluorene-9,9'-xanthene]
Overview
Description
3'-Bromospiro[fluorene-9,9'-xanthene] is a useful research compound. Its molecular formula is C25H15BrO and its molecular weight is 411.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Bromospiro[fluorene-9,9'-xanthene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Bromospiro[fluorene-9,9'-xanthene] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Blue-Light-Emitting Devices : 3'-Bromospiro[fluorene-9,9'-xanthene] derivatives have been used in stable organic blue-light-emitting devices. A specific polymer, PSFX, which contains a spiroxanthene group functionalized on the C-9 position of each fluorene repeat unit, displays stable blue emission and good thermal stability, making it suitable for light-emitting diode (LED) applications (Tseng et al., 2005).
Synthesis of Blue-Light-Emitting Materials : A one-pot synthetic approach for 3'-Bromospiro[fluorene-9,9'-xanthene] (SFX) has been developed, leading to the creation of blue-light-emitting materials with high thermal stability. This method simplifies the production of materials useful in optoelectronic applications (Xie et al., 2006).
Non-Fullerene Acceptors in Solar Cells : Functionalization of spiro[fluorene-9,9′-xanthene] with diketopyrrolopyrrole has produced a promising, three-dimensional non-fullerene acceptor for use in solar cells. This novel acceptor, SFX1, demonstrates potential in enhancing the performance of solar cells due to its complementary optoelectronic properties with common donor polymers (Hundal et al., 2020).
Polyimides with High Organosolubility and Optical Transparency : Novel polyimides derived from 3'-Bromospiro[fluorene-9,9'-xanthene] demonstrate high organosolubility and optical transparency. These properties make them suitable for applications requiring transparent, flexible materials with low moisture absorption and low dielectric constants, such as in electronics and coatings (Zhang et al., 2010).
Hole-Transporting Materials for OLEDs : Spiro[fluorene-9,9′-xanthene]-based hole-transporting materials have been synthesized, displaying high thermal stability and mobility, making them effective for use in organic light-emitting diodes (OLEDs). Their high glass transition temperatures and hole mobilities contribute to improved OLED performance (Liang et al., 2017).
properties
IUPAC Name |
3'-bromospiro[fluorene-9,9'-xanthene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrO/c26-16-13-14-22-24(15-16)27-23-12-6-5-11-21(23)25(22)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZULIKBHMSKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)Br)OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromospiro[fluorene-9,9'-xanthene] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



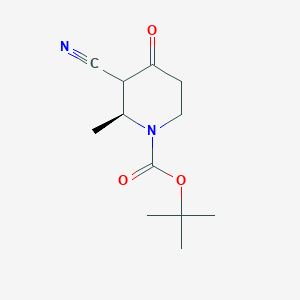

![(4S)-2-[2-[(R)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8222854.png)
![5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole](/img/structure/B8222871.png)
![(4S)-2-[2-[(S)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8222879.png)

![4,4''-Dihydroxy-[1,1':4',1''-terphenyl]-3,3''-dicarboxylic acid](/img/structure/B8222882.png)
